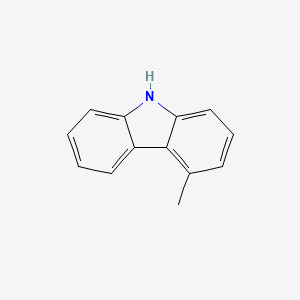

4-Metil-9H-carbazol

Descripción general

Descripción

4-Methyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Synthesis Analysis

Carbazole derivatives, including 4-Methyl-9H-carbazole, can be synthesized through electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .Molecular Structure Analysis

The molecular formula of 4-Methyl-9H-carbazole is C13H11N . It has an average mass of 181.233 Da and a monoisotopic mass of 181.089142 Da .Chemical Reactions Analysis

Carbazole-based compounds, including 4-Methyl-9H-carbazole, are known for their electropolymerization processes . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

4-Methyl-9H-carbazole has a density of 1.2±0.1 g/cm3, a boiling point of 369.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.2±3.0 kJ/mol and a flash point of 165.4±11.9 °C .Aplicaciones Científicas De Investigación

Tratamiento de la Diabetes

Los derivados del carbazol, incluido el 4-Metil-9H-carbazol, se han encontrado que juegan un papel significativo en la patogénesis y el desarrollo de la diabetes . Han demostrado la capacidad de reducir el estrés oxidativo, bloquear la hiperactivación adrenérgica, prevenir el daño a las células pancreáticas y modular el metabolismo de los carbohidratos .

Propiedades antioxidantes

Los derivados del carbazol exhiben propiedades antioxidantes . Estas propiedades pueden ser beneficiosas en diversas aplicaciones médicas, particularmente en condiciones donde el estrés oxidativo juega un papel significativo.

Actividades antiinflamatorias

Se ha informado que los derivados del carbazol poseen actividades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de enfermedades caracterizadas por la inflamación.

Actividades antitumorales

Los derivados del carbazol han mostrado actividades antitumorales . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.

Aplicaciones optoelectrónicas

El policarbazol y sus derivados, incluido el this compound, tienen excelentes propiedades optoelectrónicas . Tienen una alta movilidad de portadores de carga y una excelente estabilidad morfológica, lo que los convierte en candidatos potenciales en el campo de los nanodispositivos, las baterías recargables y los transistores electroquímicos .

Biosensores

Los derivados del carbazol se han utilizado en el desarrollo de biosensores . Sus propiedades únicas los hacen adecuados para detectar y medir sustancias biológicas.

Marcadores fluorescentes en biología

Los derivados fluorescentes del carbazol han encontrado aplicación en diversas áreas como diodos emisores de luz, unidades biológicas fotosensibles potenciales, marcadores fluorescentes en biología, sensores de electrones fotoinducidos y en diversos campos de la química .

Inhibición de la corrosión

Los derivados del carbazol se han utilizado en la inhibición de la corrosión . Su estructura química única los hace efectivos para prevenir la corrosión de los metales.

Mecanismo De Acción

Target of Action

4-Methyl-9H-carbazole, like other carbazole derivatives, has been found to exhibit a wide range of biological and pharmacological properties

Mode of Action

Carbazole-based compounds have been shown to interact with their targets through non-covalent bonding . This interaction can lead to various changes in the target, which can result in the observed biological and pharmacological effects. More detailed studies are required to elucidate the specific interactions of 4-Methyl-9H-carbazole with its targets.

Biochemical Pathways

Carbazole derivatives, including 4-Methyl-9H-carbazole, have been shown to affect various biochemical pathways. For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . .

Pharmacokinetics

It’s known that carbazole derivatives can be metabolized by bacteria, leading to the production of hydroxylated 9h-carbazole metabolites This suggests that 4-Methyl-9H-carbazole could potentially be metabolized in a similar manner

Result of Action

Carbazole derivatives have been associated with a wide range of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities These effects suggest that 4-Methyl-9H-carbazole could potentially exhibit similar activities

Action Environment

It’s known that the product yields of carbazole derivatives can depend on various parameters, such as the type of cells used for their production This suggests that environmental factors could potentially influence the action of 4-Methyl-9H-carbazole

Safety and Hazards

While specific safety and hazard information for 4-Methyl-9H-carbazole is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and all sources of ignition should be removed .

Direcciones Futuras

Carbazole-based compounds, including 4-Methyl-9H-carbazole, have been the subject of research for more than 30 years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on further exploring these applications and improving the synthesis processes .

Análisis Bioquímico

Biochemical Properties

Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 9H-carbazole itself was found to be an inhibitor of angiogenesis and inflammation .

Cellular Effects

Carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism

Molecular Mechanism

Carbazole derivatives are known to inhibit the release of several prostaglandins in two inflammatory cell systems . This suggests that 4-Methyl-9H-carbazole might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Carbazole-based compounds are known for their important photochemical and thermal stability .

Metabolic Pathways

It is known that carbazole and its derivatives are primarily converted into hydroxylated metabolites by biphenyl-utilizing bacteria .

Transport and Distribution

Carbazole derivatives are known to be transported and distributed within cells and tissues .

Subcellular Localization

Carbazole derivatives are known to be localized in various subcellular compartments .

Propiedades

IUPAC Name |

4-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPUIRFDBYALRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073967 | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3770-48-7 | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7R25H77L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

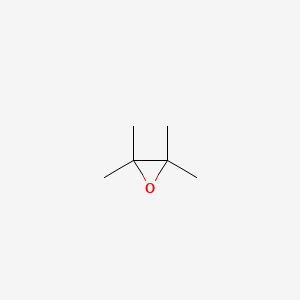

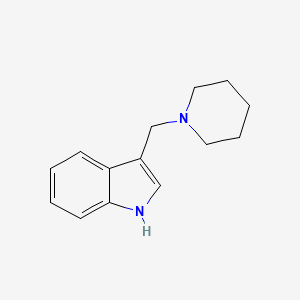

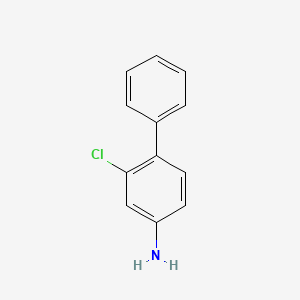

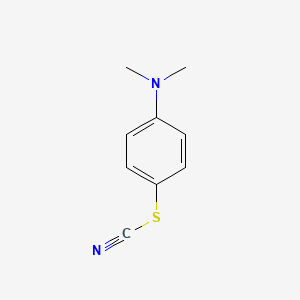

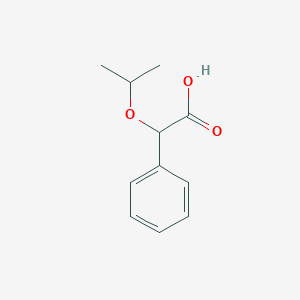

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Acetyloxy)-3-methoxyphenyl]acetic acid](/img/structure/B1605841.png)